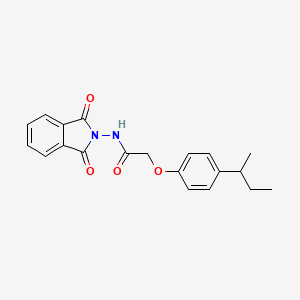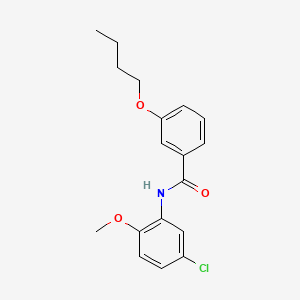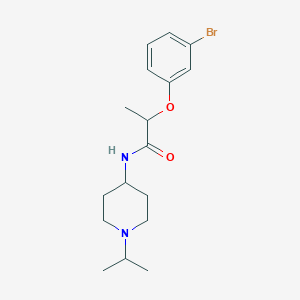
4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxazolones and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
The compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory and anti-microbial properties. It has also been shown to induce apoptosis in cancer cells. In addition, the compound has been used as a fluorescent probe for imaging cells and tissues.
Advantages and Limitations for Lab Experiments
The compound has several advantages for use in laboratory experiments. It is readily available and can be synthesized using different methods. It has also been shown to exhibit various biological activities, making it a useful tool for investigating different biological processes. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one. One of the areas of interest is the development of new synthetic methods for the compound and its derivatives. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammation. The compound's potential as a fluorescent probe for imaging cells and tissues also warrants further investigation.
Synthesis Methods
The synthesis of 4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been reported in various studies. One of the most common methods is the condensation reaction between 3-bromo-4-ethoxy-5-methoxybenzaldehyde and 2-phenyl-1,3-oxazol-5(4H)-one in the presence of a suitable catalyst. Other methods include the use of different aldehydes and ketones as starting materials.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a fluorescent probe in biological imaging. In addition, the compound has been used as a precursor for the synthesis of other compounds with potential applications in different fields.
properties
IUPAC Name |
(4E)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4/c1-3-26-20-16(22)11-15(13-18(20)25-2)12-17-21(24)27-19(23-17)10-9-14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/b10-9+,17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHNSEAYCVWKQG-BLDRAUNHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(3-Bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-[(1E)-2-phenylethenyl]-4,5-dihydro-1,3-oxazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B5184596.png)
![5-cyclopentyl-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5184613.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5184619.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)


![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)